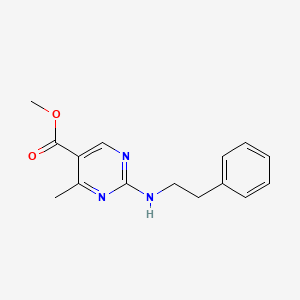

Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrimidine ring in this compound undergoes nucleophilic substitution at the 2- and 4-positions, facilitated by electron-withdrawing groups like the carboxylate.

Key Reactions:

-

Reaction with Amines :

Substitution of the methylsulfanyl group (SMe) in related pyrimidine derivatives (e.g., 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester) with amines occurs under reflux conditions. For example:

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-acetyl-3-ethoxy-2-propenoate | 4-Methyl-2-(phenethylamino)pyrimidine-5-carboxylate | Ethanol, triethylamine, reflux | 81% |

Amide Bond Formation and Hydrolysis

The carboxylate group participates in amide bond formation, critical for modifying biological activity.

Experimental Findings:

-

Amidation :

-

Hydrolysis Sensitivity :

Methylation of the amide nitrogen (e.g., converting 2 to 7 ) abolishes activity, indicating the amide’s role in hydrogen bonding or target interaction .

Reductive Amination and Cross-Coupling

The phenethylamino side chain enables further functionalization:

Key Processes:

-

Reductive Amination :

Phenethylamine reacts with aldehydes/ketones to form N-alkyl derivatives (e.g., 125a–e ) . -

Chan–Lam Coupling :

Introduces aryl groups (e.g., N-phenyl analogue 124 ) under copper catalysis .

Impact of Substituents on Reactivity and Bioactivity

Structure-activity relationship (SAR) studies highlight critical substituent effects:

Substituent Analysis:

Key Observations:

-

Phenethylamino Group : Essential for binding; removal (e.g., 31 , 32 ) results in inactivity .

-

Stereochemistry : (S)-3-hydroxypyrrolidine at R³ enhances potency (IC₅₀ = 72 nM) .

Critical Parameters:

Applications De Recherche Scientifique

Chemistry

Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it for various applications, enhancing its utility in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor . It plays a role in studying metabolic pathways, particularly those involving N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for understanding lipid metabolism and signaling pathways .

Medicine

The compound has been explored for its neuroprotective and anti-inflammatory properties . Research indicates that it may help mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and inflammation .

Case Study 1: Enzyme Inhibition

A study focused on the structure-activity relationship of pyrimidine derivatives identified this compound as a promising inhibitor of NAPE-PLD. The compound exhibited significant potency, with an IC50 value indicating effective inhibition of enzyme activity .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| This compound | 72 | NAPE-PLD Inhibitor |

| Analog A | 150 | Moderate Inhibition |

| Analog B | 200 | Weak Inhibition |

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of derivatives similar to this compound. The study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, suggesting their potential as therapeutic agents.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC-3 (Prostate Cancer) | 5 | Induction of Apoptosis |

| DU145 (Prostate Cancer) | 7 | Cell Cycle Arrest |

| MCF7 (Breast Cancer) | 6 | Kinase Inhibition |

Other Biological Activities

In addition to its primary applications, this compound exhibits:

- Antimicrobial Properties : Certain studies indicate effectiveness against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent.

| Organism Tested | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

Mécanisme D'action

The mechanism of action of Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The compound also modulates the activity of nuclear factor kappa B (NF-kB), a key regulator of immune response . These interactions result in the suppression of inflammatory mediators and provide neuroprotective effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole

Uniqueness

Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate stands out due to its unique combination of a pyrimidine ring with a phenethylamino group. This structure imparts specific biological activities, such as enhanced neuroprotective and anti-inflammatory properties, making it a valuable compound for further research and development.

Activité Biologique

Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial and anticancer properties. Research indicates that it may act as an enzyme inhibitor or receptor modulator, potentially interacting with specific molecular targets within biological systems.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their activity.

- Receptor Modulation : It could function as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the pyrimidine core can significantly impact its efficacy. For instance, substituents at specific positions on the pyrimidine ring can enhance or diminish activity against targeted pathogens or cancer cell lines .

| Modification | Effect on Activity |

|---|---|

| 4-Methyl group | Enhances binding affinity to target enzymes |

| Phenethylamine substitution | Increases selectivity for receptor modulation |

| Carboxylate moiety | Critical for interaction with biological targets |

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the compound against various bacterial strains, revealing significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

- The compound also demonstrated antifungal properties, particularly against Candida albicans, with MIC values indicating moderate effectiveness .

-

Anticancer Properties :

- Research has highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, it showed promising results against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting potential as a therapeutic agent in oncology .

- The specific IC50 values for these cancer cell lines were significantly lower than those for normal cells, indicating a selective cytotoxic effect .

-

Target Identification Studies :

- A comprehensive study involving structure-activity relationship analysis identified several molecular targets for the compound. The findings suggested that it could interact with pathways involved in DNA damage response and cell cycle regulation, further supporting its potential as an anticancer agent .

Propriétés

IUPAC Name |

methyl 4-methyl-2-(2-phenylethylamino)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-11-13(14(19)20-2)10-17-15(18-11)16-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUFKJONXUBVOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.